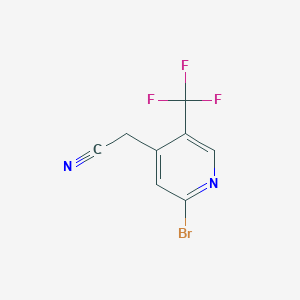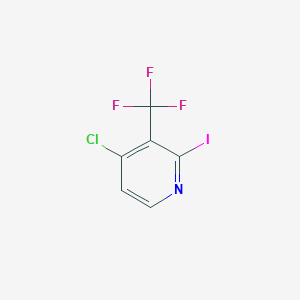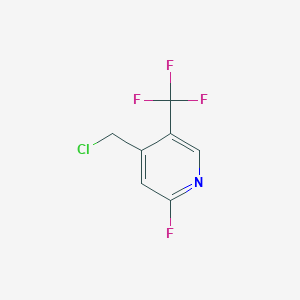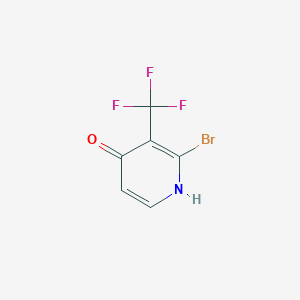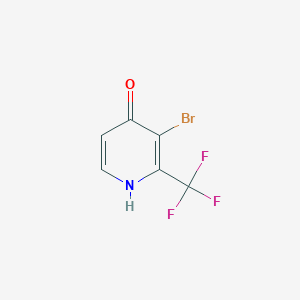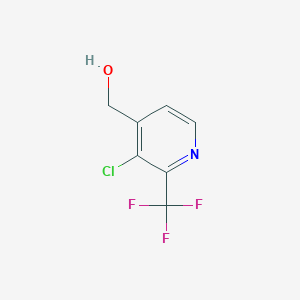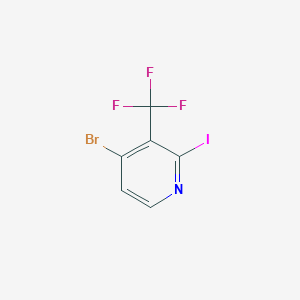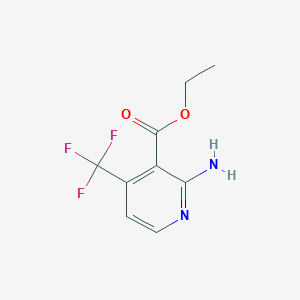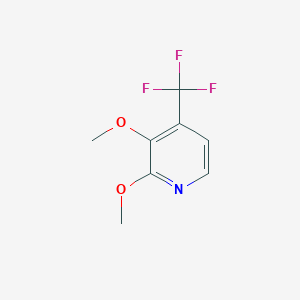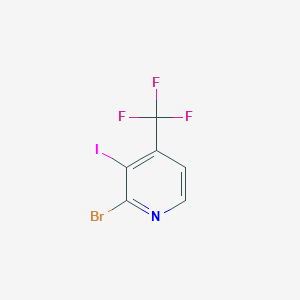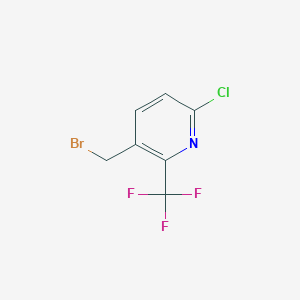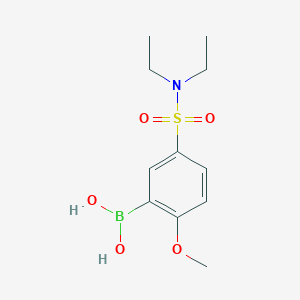
(5-(N,N-diethylsulfamoyl)-2-methoxyphenyl)boronic acid
説明
“(5-(N,N-diethylsulfamoyl)-2-methoxyphenyl)boronic acid” is a chemical compound with the molecular formula C11H18BNO5S . It is used in various chemical reactions and has several applications in the field of chemistry .
Molecular Structure Analysis
The molecular structure of “(5-(N,N-diethylsulfamoyl)-2-methoxyphenyl)boronic acid” is complex and unique. It contains two C–B bonds and one B–O bond, resulting in an enhanced Lewis acidity in comparison to boronic acids .
Chemical Reactions Analysis
“(5-(N,N-diethylsulfamoyl)-2-methoxyphenyl)boronic acid” is used in various chemical reactions. Boronic acids, including this compound, are considered as a mainstay in modern organic chemistry for the construction of carbon–carbon (Suzuki–Miyaura cross-coupling, Petasis reaction, etc.) or carbon–heteroatom bonds (Chan–Lam–Evans coupling, oxidation, etc.) .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(5-(N,N-diethylsulfamoyl)-2-methoxyphenyl)boronic acid” include a molecular weight of 287.14 g/mol . More detailed information about its physical and chemical properties was not found in the retrieved sources.
科学的研究の応用
1. Fluorescence Quenching and Conformational Studies
- Fluorescence Quenching of Boronic Acid Derivatives: Studies on boronic acid derivatives, including 5-chloro-2-methoxy phenyl boronic acid and 4-fluoro-2-methoxyphenyl boronic acid, in alcohol environments reveal insights into fluorescence quenching phenomena. This research suggests the presence of different conformers and the formation of intermolecular and intramolecular hydrogen bonding, which could be analogous to the behavior of (5-(N,N-diethylsulfamoyl)-2-methoxyphenyl)boronic acid (Geethanjali et al., 2015).
2. Synthesis and Chemical Properties of Boronic Acid Derivatives
- Formation of Tetraarylpentaborates: Research shows that reactions of certain arylboronic acids can form complex structures like tetraarylpentaborates. This area of study could be relevant for (5-(N,N-diethylsulfamoyl)-2-methoxyphenyl)boronic acid in understanding its potential for forming complex molecular structures (Nishihara et al., 2002).
3. Multifunctional Compounds and Hydrogen Bonding
- Structural Study of Multifunctional Compounds: A study on the structure of multifunctional compounds involving boronic acids and aminophosphonic acids highlights the potential for (5-(N,N-diethylsulfamoyl)-2-methoxyphenyl)boronic acid to be used in similar multifunctional contexts, offering opportunities for diverse applications (Zhang et al., 2017).
4. Food Technology Applications
- Specific Reduction of Fructose: Boronic acids' ability to form esters with diol structures has been investigated for the reduction of fructose in food matrices, an application that could be explored for (5-(N,N-diethylsulfamoyl)-2-methoxyphenyl)boronic acid (Pietsch & Richter, 2016).
5. Catalysis and Chemical Synthesis
- Boronic Acid Catalysis: Research demonstrates the use of boronic acids as catalysts, emphasizing their role in activating hydroxy functional groups for various organic reactions. This could be relevant for catalytic applications of (5-(N,N-diethylsulfamoyl)-2-methoxyphenyl)boronic acid (Hall, 2019).
6. Biomedical Applications
- Drug Delivery Systems: A study on polymeric carriers for boronic acid-containing drugs suggests potential biomedical applications for (5-(N,N-diethylsulfamoyl)-2-methoxyphenyl)boronic acid in drug delivery and therapeutics (Kim et al., 2020).
7. Sensing and Detection
- Boronic Acid Sensors: Boronic acids have been used in the development of sensors for various biological and chemical substances. Research on boronic acid sensors for carbohydrates, L-dopamine, and other substances could guide the use of (5-(N,N-diethylsulfamoyl)-2-methoxyphenyl)boronic acid in sensing applications (Huang et al., 2012).
将来の方向性
Borinic acids, a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials, have seen recent advances in their synthesis . This suggests that there may be future research and development in the synthesis and application of compounds like “(5-(N,N-diethylsulfamoyl)-2-methoxyphenyl)boronic acid”.
特性
IUPAC Name |
[5-(diethylsulfamoyl)-2-methoxyphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BNO5S/c1-4-13(5-2)19(16,17)9-6-7-11(18-3)10(8-9)12(14)15/h6-8,14-15H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVUMZSLKWCXUAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)S(=O)(=O)N(CC)CC)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(N,N-diethylsulfamoyl)-2-methoxyphenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




